![molecular formula C24H23F3N2O2 B609053 Miricorilant CAS No. 1400902-13-7](/img/structure/B609053.png)
Miricorilant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
米利科兰是一种小分子化合物,作为选择性糖皮质激素受体调节剂和盐皮质激素受体拮抗剂。 它由Corcept Therapeutics公司开发,用于治疗非酒精性脂肪性肝炎以及非典型抗精神病药物相关的体重增加 .
准备方法
合成路线和反应条件
米利科兰的合成涉及多个步骤,从制备核心嘧啶-2,4-二酮结构开始。关键步骤包括:
嘧啶环的形成: 这通常通过涉及适当前体的环化反应来实现。
苯基环己基基团的引入: 此步骤涉及将苯基环己基部分添加到嘧啶环上。
三氟甲基苯基基团的添加:
工业生产方法
米利科兰的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。 这涉及使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的一致性和纯度 .
化学反应分析
反应类型
米利科兰会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 此反应涉及添加氢或去除氧,通常使用还原剂。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤素和烷基化剂.
主要形成的产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
科学研究应用
Treatment of Non-Alcoholic Steatohepatitis (NASH)
Case Study: Phase 2a Study
In a randomized, placebo-controlled Phase 2a study, treatment with miricorilant resulted in rapid reductions in liver fat content. One participant achieved complete radiologic resolution of fatty liver after 34 days of treatment with 600 mg of this compound. The study highlighted the compound's ability to lower hepatic triglyceride levels effectively and its favorable safety profile .
Mitigating Weight Gain from Antipsychotic Medications
This compound is being explored as a potential adjunct therapy to mitigate weight gain associated with atypical antipsychotics like olanzapine. A proof-of-concept study indicated that coadministration of this compound with olanzapine resulted in significantly less weight gain compared to olanzapine alone. Participants taking the combination gained an average of 3.91 kg , while those on olanzapine plus placebo gained 4.98 kg .
Clinical Trial Insights
The trial involved healthy subjects and assessed various metabolic parameters, including glucose and triglyceride levels. Results showed that this compound not only reduced weight gain but also improved insulin sensitivity and other metabolic markers .
Pharmacokinetics and Safety Profile
Table: Summary of Pharmacokinetic Findings
Parameter | Value |
---|---|
Cmax (ng/mL) | 170 (geometric mean) |
AUC0-24 (ng·h/mL) | 4148 (geometric mean) |
Accumulation Ratio | Cmax: 1.42; AUC: 1.92 |
Tolerability | Generally well-tolerated |
作用机制
米利科兰通过选择性调节糖皮质激素受体和拮抗盐皮质激素受体来发挥作用。这种调节会影响各种分子通路,包括那些与能量平衡、肥胖和脂质代谢相关的通路。 通过与这些受体结合,米利科兰可以影响能量底物的可用性并减少肝脏中的脂质积累 .
相似化合物的比较
类似化合物
米非司酮: 另一种糖皮质激素受体拮抗剂,用于治疗库欣综合征。
米利科兰的独特性
米利科兰在作为糖皮质激素受体调节剂和盐皮质激素受体拮抗剂的双重作用方面是独一无二的。 这种双重作用使其能够有效地针对非酒精性脂肪性肝炎和非典型抗精神病药物相关的体重增加等疾病,使其成为一种很有前途的治疗剂 .
生物活性
Miricorilant, also known as CORT118335, is a selective glucocorticoid receptor (GR) modulator currently under investigation for its therapeutic potential in conditions such as non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and clinical implications based on recent research findings.
This compound functions primarily as a selective GR antagonist , which allows it to modulate glucocorticoid signaling pathways without the adverse effects commonly associated with steroidal treatments. Its unique properties enable it to exhibit both agonistic and antagonistic effects on GR-responsive gene expression, making it a promising candidate for managing metabolic disorders linked to glucocorticoid activity.
Key Characteristics:
- Chemical Structure : this compound has the IUPAC name 6-(trans-4-phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4(1H,3H)-dione.
- Selectivity : It demonstrates good selectivity against other nuclear hormone receptors such as progesterone (PR), estrogen (ER), and androgen receptors (AR), with minimal interaction with major cytochrome P450 enzymes .
Lipid Metabolism in Mouse Models
In preclinical studies involving C57BL/6J mice, this compound was shown to significantly lower hepatic lipid content. Mice were subjected to a high-fat, high-fructose diet before being treated with this compound. Key findings include:
- Lipid Accumulation : Treatment with 60 mg/kg/day of this compound resulted in a marked reduction in triglyceride levels within three days of administration.
- Mechanisms : The lipid-lowering effect is hypothesized to occur via modulation of very-low-density lipoprotein (VLDL) remodeling, as indicated by RNA sequencing that revealed differentially expressed genes associated with lipid metabolism .
Table 1: Summary of Preclinical Findings
Study Component | Details |
---|---|
Animal Model | C57BL/6J Mice |
Diet | High-Fat, High-Fructose |
Dosage | 60 mg/kg/day |
Treatment Duration | 3 to 6 days |
Key Outcomes | Reduced hepatic triglycerides |
Mechanism | VLDL remodeling |
Clinical Trials
This compound has also been evaluated in human clinical trials, particularly focusing on its effects when coadministered with olanzapine, an antipsychotic known for causing weight gain.
Phase 2 Clinical Trial Results
A randomized double-blind study involving 66 healthy men assessed the impact of this compound on weight gain associated with olanzapine. Results indicated that:
- Weight Gain Reduction : Participants receiving olanzapine plus this compound gained less weight (3.91 kg) compared to those receiving olanzapine plus placebo (4.98 kg), demonstrating a statistically significant difference (P = 0.017).
- Metabolic Parameters : The combination therapy led to smaller increases in insulin levels and triglycerides compared to the placebo group .
Table 2: Clinical Trial Outcomes
Parameter | Olanzapine + this compound | Olanzapine + Placebo | P-value |
---|---|---|---|
Weight Gain (Day 15) | 3.91 kg | 4.98 kg | 0.017 |
Insulin Increase | -3.74 mIU/L | - | 0.007 |
Triglycerides Increase | -0.29 mmol/L | - | 0.057 |
Aspartate Aminotransferase | -32.24 IU/L | - | 0.009 |
Alanine Aminotransferase | -49.99 IU/L | - | 0.030 |
属性
CAS 编号 |
1400902-13-7 |
---|---|
分子式 |
C24H23F3N2O2 |
分子量 |
428.4 g/mol |
IUPAC 名称 |
6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31) |
InChI 键 |
GVVUZBSCYAVFTI-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |
规范 SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Miricorilant; CORT 118335; CORT-118335; CORT118335; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。